链霉菌素G

描述

Streptophenazine G is a product of the Streptomyces strain . It is one of the eight streptophenazines (A–H) identified so far . It is part of the streptophenazine family, which includes bioactive members containing an unprecedented N-formylglycine attachment .

Synthesis Analysis

The asymmetric synthesis of Streptophenazine G has been achieved by employing asymmetric alkylation and asymmetric aldol reactions using chiral oxazolidinones as the key steps . A hydrolysis/methyl ester formation end-game sequence yielded (-)-streptophenazine G .Molecular Structure Analysis

The molecular structure of Streptophenazine G was revised, and its absolute configuration has been determined . The originally proposed structure for Streptophenazine G has been revised .Chemical Reactions Analysis

The chemical reactivity profiles of Streptophenazine G have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .科学研究应用

不对称合成和抗菌性能

以其抗菌性能而闻名的链霉菌素G已成功进行不对称合成。该合成采用手性噁唑烷酮作为关键步骤,利用不对称烷基化和醛缩反应。this compound的绝对构型已确定为1'S,2'R,6'S,有助于了解其分子结构及在抗菌治疗中的潜在应用(Yang et al., 2012)。

结构变异性和生物活性

一项研究揭示了由从海绵Halichondria panicea中分离的链霉菌株HB202产生的多种链霉菌素(A-H)。这些链霉菌素中的微小结构变化导致了不同的生物活性,特别是this compound和K,对表皮葡萄球菌和枯草芽孢杆菌表现出中等抗菌活性(Kunz et al., 2014)。

衍生物的抗菌活性

已分离出四种新的链霉菌素衍生物(I-L),展示了它们对枯草芽孢杆菌的抗菌活性。这些新衍生物的发现扩展了链霉菌素的潜在治疗应用,尤其考虑到它们对癌细胞和非癌细胞的低细胞毒性(Bunbamrung et al., 2014)。

海洋链霉菌对抗生素的诱导

发现亚抑制浓度的抗生素能够增强海洋链霉菌产生新的苯并啉类化合物,包括链霉菌素A-H。代谢模式因使用的抗生素而异,表明环境因素可能影响链霉菌素化合物的产生和多样性(Mitova et al., 2008)。

未来方向

The variation of bioactivities based on small structural changes initiated further studies on new derivatives . The modular synthesis that Yang et al. established to rapidly access streptophenazine natural products and derivatives could make a significant impact towards the treatment of antibiotic-resistant bacterial pathogens .

属性

IUPAC Name |

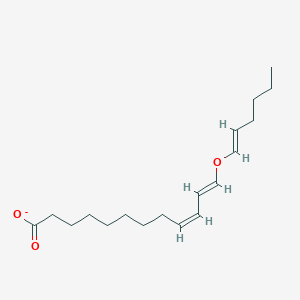

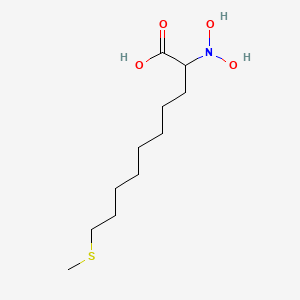

methyl 6-(3-hydroxy-1-methoxy-7-methyl-1-oxononan-2-yl)phenazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-5-15(2)9-6-14-20(28)21(25(30)32-4)16-10-7-12-18-22(16)26-19-13-8-11-17(23(19)27-18)24(29)31-3/h7-8,10-13,15,20-21,28H,5-6,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCCYULJSGXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)

![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)